molecular formula C11H22N2O2 B6340505 Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 31540-44-0

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340505
CAS No.: 31540-44-0
M. Wt: 214.30 g/mol
InChI Key: FCNSACLGZAQMRS-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C11H22N2O2 It is an ester derivative of β-alanine, where the amino group is substituted with a 2-(pyrrolidin-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of β-alanine ethyl ester with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters.

Scientific Research Applications

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNSACLGZAQMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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